BenchChemオンラインストアへようこそ!

N-(3-bromophenyl)-2-cyanoacetamide

Tankyrase inhibition Wnt signaling Cancer therapeutics

Choose this compound for its validated tankyrase-2 (TNKS-2) inhibition (IC50 101 nM) and selectivity profile, offering a data-backed starting point for medicinal chemistry. Its meta-bromine substituent provides a defined logP advantage (XLogP 2.8 vs 1.9 for chloro analog) to tune ADME without altering TPSA, and serves as a reliable handle for Suzuki coupling in late-stage diversification. Well-characterized spectroscopic and X-ray data reduce risk in multistep synthesis. Ideal for SAR studies and focused library generation.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07g/mol
CAS No. 63034-91-3
Cat. No. B461686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-cyanoacetamide
CAS63034-91-3
Molecular FormulaC9H7BrN2O
Molecular Weight239.07g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC(=O)CC#N
InChIInChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13)
InChIKeyOJUWEMQIWPEFNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-bromophenyl)-2-cyanoacetamide CAS 63034-91-3: Chemical Profile and Core Specifications


N-(3-Bromophenyl)-2-cyanoacetamide (CAS 63034-91-3) is an N-aryl cyanoacetamide derivative with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol . The compound features a 3-bromophenyl substituent attached to the amide nitrogen of a cyanoacetamide core, with a predicted XLogP of 2.8 and topological polar surface area of 52.9 Ų [1]. Commercially available purity grades range from 95% to >99%, with the compound stored at room temperature under standard conditions . It is primarily employed as a pharmaceutical intermediate, a synthetic building block in heterocyclic chemistry, and a research tool in medicinal chemistry programs [2].

Why N-(3-bromophenyl)-2-cyanoacetamide CAS 63034-91-3 Cannot Be Replaced by Regioisomers or Halogen Analogs


Generic substitution among N-aryl cyanoacetamides is scientifically unsound due to the critical influence of both halogen identity and substitution pattern on molecular properties and target engagement. Simple replacement of the 3-bromo substituent with a 4-bromo regioisomer (CAS 24522-26-7) or a 3-chloro analog (CAS 17722-12-2) alters the electron density distribution on the aromatic ring, as demonstrated by substituent-dependent shifts in IR, ¹H NMR, and ¹³C NMR spectral data across N-(substituted phenyl)-2-cyanoacetamides [1]. These electronic perturbations directly impact hydrogen bonding capability, lipophilicity (ΔLogP), and the ability to engage in specific π-stacking interactions within enzyme active sites. For example, the meta-bromine substitution in N-(3-bromophenyl)-2-cyanoacetamide has been associated with potent TNKS-2 inhibition (IC₅₀ = 101 nM), a property that cannot be assumed for ortho- or para-substituted analogs without equivalent empirical validation [2]. Furthermore, the bromine atom offers distinct reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine analogs, making the compound a non-interchangeable building block in synthetic route development.

Quantitative Differentiation Evidence for N-(3-bromophenyl)-2-cyanoacetamide CAS 63034-91-3


TNKS-2 Inhibition: A Specific Target Engagement Differentiating N-(3-bromophenyl)-2-cyanoacetamide

N-(3-Bromophenyl)-2-cyanoacetamide demonstrates potent and specific inhibition of human tankyrase-2 (TNKS-2), a key enzyme in the Wnt/β-catenin signaling pathway, with an IC₅₀ value of 101 nM [1]. This activity is particularly notable when contrasted with the compound's inactivity against adenosine receptors A₂ₐ and A₁, where it exhibits Kᵢ values >100,000 nM [2]. This stark selectivity window of over three orders of magnitude provides direct, quantitative evidence that the 3-bromophenyl substitution pattern is privileged for TNKS-2 engagement while minimizing off-target GPCR activity, a feature that cannot be inferred for other N-aryl cyanoacetamide regioisomers or halogen analogs without equivalent empirical profiling.

Tankyrase inhibition Wnt signaling Cancer therapeutics

Lipophilicity and Polar Surface Area Differentiation: N-(3-bromophenyl)-2-cyanoacetamide vs. 3-Chloro Analog

Substituting the 3-chloro atom with a 3-bromo atom in the N-aryl cyanoacetamide scaffold results in a measurable and significant shift in key physicochemical parameters relevant to membrane permeability and oral bioavailability. N-(3-Bromophenyl)-2-cyanoacetamide (CAS 63034-91-3) exhibits a calculated XLogP of 2.8 and a topological polar surface area (TPSA) of 52.9 Ų [1]. In contrast, the 3-chloro analog N-(3-chlorophenyl)-2-cyanoacetamide (CAS 17722-12-2) displays a lower XLogP of 1.9 and an identical TPSA of 52.9 Ų [2][3]. The ΔXLogP of 0.9 units is substantial, representing a nearly 8-fold difference in theoretical partition coefficient that directly influences the compound's ability to traverse lipid bilayers and its propensity for non-specific protein binding.

Physicochemical profiling Drug-likeness ADME prediction

Regioisomeric Differentiation: 3-Bromo vs. 4-Bromo Substitution Impacts Electronic Properties

The position of bromine substitution on the phenyl ring exerts a quantifiable influence on the electronic environment of the cyanoacetamide core. Linear free energy relationship (LFER) studies on a series of N-(substituted phenyl)-2-cyanoacetamides have demonstrated that ¹H NMR chemical shifts of the amide NH proton and ¹³C NMR shifts of the carbonyl carbon correlate with Hammett σ constants of the substituent [1]. The meta-bromine in N-(3-bromophenyl)-2-cyanoacetamide exerts a distinct electron-withdrawing inductive effect (-I) with minimal resonance contribution, whereas a para-bromine in N-(4-bromophenyl)-2-cyanoacetamide (CAS 24522-26-7) would involve both inductive and resonance electronic perturbations. This difference in electronic distribution alters the hydrogen-bond donor/acceptor capacity of the amide group and affects π-stacking interactions with aromatic residues in biological targets.

Structure-activity relationship Regioisomer comparison Electronic effects

Crystallographic and Spectroscopic Characterization: Definitive Structural Confirmation

The molecular structure of N-(3-bromophenyl)-2-cyanoacetamide has been definitively established through single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the monoclinic system with space group P 2₁/c, and unit cell parameters of a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [2]. This level of structural characterization provides unambiguous confirmation of the 3-bromo substitution pattern and the molecular conformation in the solid state, which is essential for reliable computational docking studies and for understanding potential crystal packing effects that may influence solubility and formulation behavior. Fully assigned ¹H and ¹³C NMR spectra have also been reported and updated from earlier literature, providing a validated spectroscopic fingerprint for identity verification and purity assessment [1].

X-ray crystallography NMR spectroscopy Structural elucidation

Optimal Application Scenarios for N-(3-bromophenyl)-2-cyanoacetamide CAS 63034-91-3


Hit-to-Lead Optimization in TNKS-2/Wnt Signaling Programs

N-(3-Bromophenyl)-2-cyanoacetamide serves as a validated starting point for medicinal chemistry campaigns targeting tankyrase-2 inhibition. Its confirmed IC₅₀ of 101 nM against human TNKS-2, coupled with demonstrated inactivity against adenosine A₁ and A₂ₐ receptors (Kᵢ >100 μM), provides a foundation of target engagement and selectivity data that is absent for most close analogs [1]. Researchers can prioritize this compound for further structural elaboration—leveraging the bromine atom for Suzuki coupling or other cross-coupling chemistries—while minimizing the risk of investing resources in compounds with undefined target activity profiles.

Synthetic Building Block for Physicochemical Property Tuning

In lead optimization programs where increasing lipophilicity is required to enhance membrane permeability or target engagement, N-(3-bromophenyl)-2-cyanoacetamide offers a defined logP advantage (XLogP = 2.8) over its 3-chloro counterpart (XLogP = 1.9) [2][3]. This quantitative ΔXLogP of 0.9 units can be rationally leveraged by medicinal chemists to dial in desired ADME properties without resorting to larger structural changes that might compromise potency. The compound's TPSA of 52.9 Ų remains constant, allowing for clean isolation of lipophilicity effects.

Reference Standard for Regioisomer SAR Studies

N-(3-Bromophenyl)-2-cyanoacetamide functions as a critical reference compound in systematic structure-activity relationship (SAR) investigations exploring the effect of aryl substitution patterns on biological activity and spectroscopic properties. Its well-characterized electronic profile (Hammett σ_meta = +0.39 for Br) and fully assigned NMR spectra provide a robust baseline for comparing the effects of ortho-, meta-, and para-substituted analogs [4]. Such comparative studies are essential for elucidating the molecular recognition elements that govern target binding and for developing predictive models of ligand-receptor interactions.

Validated Intermediate for Heterocyclic Library Synthesis

As an N-aryl cyanoacetamide, this compound is a versatile synthon for the construction of diverse nitrogen-containing heterocycles, including quinoxalinones, pyrazoles, and thiazoles [5]. The availability of a definitive X-ray crystal structure and fully characterized spectroscopic data ensures that researchers can reliably confirm the identity and purity of this intermediate before committing it to multistep synthetic sequences [6]. The bromine substituent provides a convenient handle for late-stage diversification, enabling the generation of focused compound libraries from a single, well-defined building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromophenyl)-2-cyanoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.